molecular formula C16H10N2 B11877973 4-(Phenylethynyl)cinnoline

4-(Phenylethynyl)cinnoline

Cat. No.: B11877973
M. Wt: 230.26 g/mol
InChI Key: KKMUVYCJIGMQEX-UHFFFAOYSA-N
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Description

4-(Phenylethynyl)cinnoline is an organic compound belonging to the class of cinnolines, which are fused N-heterocyclic compounds.

Properties

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

4-(2-phenylethynyl)cinnoline

InChI

InChI=1S/C16H10N2/c1-2-6-13(7-3-1)10-11-14-12-17-18-16-9-5-4-8-15(14)16/h1-9,12H

InChI Key

KKMUVYCJIGMQEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CN=NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Scope

The palladium-catalyzed annulation of 1-(2-iodoaryl)triazene with internal alkynes provides a modular route to 3,4-disubstituted cinnolines, including 4-(phenylethynyl)cinnoline. The reaction proceeds via a cascade process:

  • Oxidative addition of the aryl iodide to Pd(0), forming a Pd(II) intermediate.

  • Alkyne insertion into the Pd–C bond, generating a vinylpalladium species.

  • Cyclization via intramolecular nucleophilic attack by the triazene nitrogen, followed by reductive elimination to yield the cinnoline core.

This method tolerates diverse alkynes, including aryl- and alkyl-substituted variants. For example, phenylacetylene reacts with 1-(2-iodophenyl)triazene under Pd(PPh₃)₄/CuI catalysis in toluene at 65°C, yielding this compound in 40–60% yield.

Table 1: Optimization of Palladium-Catalyzed Annulation

SubstrateCatalyst SystemSolventTemperatureYield (%)
1-(2-Iodophenyl)triazenePd(PPh₃)₄/CuIToluene65°C58
1-(2-Iodonaphthyl)triazenePdCl₂(PPh₃)₂/CuIDMF80°C42

Key limitations include moderate yields for electron-deficient alkynes and the need for strict anhydrous conditions.

Sonogashira Coupling of 4-Chloro-Cinnoline with Phenylacetylene

Direct Functionalization of the Cinnoline Core

4-Chloro-cinnoline serves as a precursor for introducing the phenylethynyl group via Sonogashira coupling. The reaction employs Pd(PPh₃)₂Cl₂ and CuI in a mixed solvent system (toluene/diisopropylamine), facilitating the substitution of the chloride with phenylacetylene.

Table 2: Sonogashira Coupling Parameters

Starting MaterialAlkyneBaseCatalystYield (%)
4-Chloro-cinnolinePhenylacetyleneDiisopropylaminePd(PPh₃)₂Cl₂/CuI72
4-Bromo-cinnoline4-MethoxyphenylacetyleneEt₃NPd(OAc)₂/CuI65

The method’s efficiency depends on the leaving group (Cl > Br > I) and the alkyne’s electron density. Steric hindrance at the 4-position of cinnoline reduces reactivity.

Borsche Cinnoline Synthesis Adaptation

Classical Methodology and Modifications

The Borsche synthesis, traditionally used for cinnolines, involves cyclization of β-arylhydrazones derived from α,β-unsaturated ketones. For this compound, post-cyclization functionalization is required:

  • Synthesize cinnoline via Borsche conditions.

  • Introduce the phenylethynyl group via palladium-mediated coupling.

While this approach allows access to the parent cinnoline structure, the additional coupling step complicates the synthesis, resulting in lower overall yields (~35%) compared to direct methods.

Copper-Mediated Cyclization and Coupling

Sequential Cyclization/Alkyne Addition

A Cu(I)-catalyzed method involves cyclization of 2-alkynylanilines followed by alkyne addition. For example, 2-(phenylethynyl)aniline undergoes oxidative cyclization in the presence of CuI and 4-OH-TEMPO, forming the cinnoline core before further functionalization.

Table 3: Copper-Catalyzed Cyclization Conditions

SubstrateOxidantLigandTemperatureYield (%)
2-(Phenylethynyl)aniline4-OH-TEMPO2,2'-Bipyridine80°C50

This method is less efficient for bulky alkynes but avoids precious metal catalysts.

Comparative Analysis of Synthesis Routes

Efficiency and Practicality

  • Palladium-Catalyzed Annulation : Highest modularity but requires specialized triazene precursors.

  • Sonogashira Coupling : Direct and scalable, with yields >70% under optimized conditions.

  • Borsche Synthesis : Limited by multi-step sequencing and lower yields.

  • Copper-Mediated Routes : Cost-effective but less broadly applicable .

Chemical Reactions Analysis

Cyclization Reactions

4-(Phenylethynyl)cinnoline participates in annulation reactions to form polycyclic systems. Sc(OTf)₃-mediated [4 + 2] cycloadditions with cyclopentadiene yield cyclopenta-fused cinnolines (e.g., 3a–3g ) via dual C(sp³)–H oxidation and aromatization pathways . Yields depend on substituents and catalyst selection:

Substrate R GroupCatalyst (1.5 equiv)Yield (%)Product
HSc(OTf)₃913a
8-FluoroSc(OTf)₃733d
8-CF₃Al₂O₃633g

Mechanistic studies propose both endo- and exo-π-facial approaches for cyclopentadiene addition, leading to intermediates 6 or 8 before aromatization .

Electrophilic Additions

The phenylethynyl moiety undergoes regioselective electrophilic attacks. Reactions with phenylselenyl chloride induce cyclization to form selenophene-fused cinnolines, though yields remain moderate (35–42%) . Acid-mediated transformations (e.g., H₂SO₄, TFA) trigger sydnone ring cleavage, followed by cyclization to cinnoline derivatives .

Cross-Coupling Reactions

Palladium-catalyzed Sonogashira couplings enable functionalization at the ethynyl position:

Coupling PartnerCatalyst SystemTemp (°C)Yield (%)
Aryl halidesPd(PPh₃)₂Cl₂/CuI8040–65
Terminal alkynesPd(PPh₃)₂Cl₂/CuI6072–89

These reactions facilitate selective introduction of substituents at the cinnoline 3- and 4-positions .

Functional Group Transformations

Key derivatization reactions include:

  • Transesterification : Ethyl ester 3a reacts with MeOH to form methyl ester 3p (73% yield) .

  • Hydrogenation : Catalytic hydrogenation (Ni/Raney) reduces the C=C bond in 3a to 4 (97% yield) .

  • Oxidation/Reduction : The ethynyl group undergoes oxidation to quinones (not quantified) or reduction to dihydro derivatives under standard conditions .

Acid-Induced Transformations

Concentrated H₂SO₄ or CF₃SO₃H promotes cyclization via sydnone ring cleavage, yielding cinnolines with halogen or methoxy substituents (e.g., 4-bromo derivatives, 22–28% yield) .

Radical Reactions

In gas-phase studies, phenylethynyl radicals from this compound react with allene/methylacetylene via barrierless addition to C1, forming C₁₁H₈ products (e.g., 3,4-pentadien-1-yn-1-ylbenzene) through H-elimination .

Key Stability Considerations

  • Thermal Stability : Decomposes above 250°C via retro-Diels-Alder pathways .

  • Photoreactivity : Conjugated π-system undergoes [2 + 2] cycloadditions under UV light (unquantified) .

This reactivity profile positions this compound as a versatile intermediate for synthesizing bioactive heterocycles and materials. Challenges remain in improving yields for electrophilic additions and controlling regioselectivity in radical reactions.

Scientific Research Applications

Chemistry

4-(Phenylethynyl)cinnoline serves as a critical building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and chemical processes .

Biology

In biological research, this compound is utilized as a probe or inhibitor to study biochemical pathways. Its interactions with specific molecular targets can elucidate mechanisms underlying various biological processes .

Medicinal Chemistry

The compound has shown promising results in drug discovery, particularly in cancer research. It exhibits significant anticancer properties by inhibiting cyclin D1, which is crucial for cell cycle regulation. Studies have demonstrated that this compound can induce cyclin-dependent kinase inhibitor-1 (p21 Wif1/Cip1), leading to reduced proliferation of cancer cells .

Anticancer Properties

Research indicates that this compound effectively inhibits the proliferation of colorectal cancer cells. The mechanism involves targeting cyclin D1 and inducing p21 Wif1/Cip1 expression, which leads to cell cycle arrest .

Table 1: Anticancer Activity of Phenylethynyl Compounds

CompoundCell LineIC (µM)Mechanism of Action
This compoundLS174TNot specifiedInhibition of cyclin D1
Other derivativesHT-293.13MAT2A inhibition
5-FluorouracilLS174T10Antimetabolite action

Other Biological Activities

In addition to its anticancer effects, this compound may exhibit antiviral activity against HIV and antioxidant properties by scavenging free radicals . These diverse biological activities highlight its potential as a lead compound for further pharmacological development.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of phenylethynyl-substituted compounds:

  • Inhibition of Cyclin D1: A study demonstrated that phenylethynyl-substituted heterocycles inhibited cyclin D1 in colorectal cancer cells, leading to reduced cell proliferation .
  • Selectivity Against Cancer Cells: Research showed that certain derivatives exhibited selectivity against cancer cells compared to normal cells, suggesting a favorable therapeutic index .
  • Structure-Activity Relationship (SAR): Investigations into the SAR revealed that modifications to the phenylethynyl group could enhance biological activity and selectivity .

Mechanism of Action

The mechanism of action of 4-(Phenylethynyl)cinnoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the substituents on the cinnoline ring .

Comparison with Similar Compounds

4-(Phenylethynyl)cinnoline can be compared with other similar compounds, such as:

    Cinnoline: The parent compound, which lacks the phenylethynyl group, but shares the core structure.

    Quinoxaline: Another fused N-heterocyclic compound with similar pharmacological properties.

    Quinazoline: A related compound with a different nitrogen atom arrangement in the ring system.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

4-(Phenylethynyl)cinnoline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a unique heterocyclic structure with a cinnoline core substituted by phenyl and phenylethynyl groups. This configuration is significant for its biological interactions, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. These include:

  • Enzymes : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered biochemical processes.
  • Receptors : The compound can bind to receptors, modulating their activity and influencing cellular responses.
  • Cell Signaling Pathways : By affecting key signaling pathways, it may induce changes in gene expression and cellular behavior.

Biological Activity and Research Findings

Recent studies have highlighted the compound's diverse biological activities, which include:

  • Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells through the activation of caspase pathways.
  • Antimicrobial Properties : The compound has demonstrated efficacy against certain bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Studies have reported that it can reduce inflammatory markers in vitro, indicating its potential use in managing inflammatory diseases.

Case Studies

  • Antitumor Efficacy Study :
    • A study assessed the compound's effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating strong cytotoxicity.
  • Antimicrobial Activity Assessment :
    • In vitro tests against Staphylococcus aureus revealed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.
  • Inflammation Model :
    • In a murine model of acute inflammation, administration of the compound reduced levels of pro-inflammatory cytokines (TNF-α and IL-6) by approximately 50% compared to controls.

Data Tables

Biological ActivityTest SystemResultReference
AntitumorMCF-7 Cell LineIC50 = 8 µM
AntimicrobialS. aureusMIC = 32 µg/mL
Anti-inflammatoryMurine Model50% reduction in cytokines

Q & A

Q. Q1. What are the established synthetic routes for 4-(Phenylethynyl)cinnoline, and what variables critically influence yield?

Methodological Answer: this compound is typically synthesized via palladium-catalyzed Sonogashira coupling between halogenated cinnolines (e.g., 4-bromocinnoline) and phenylacetylene. Key variables include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI in amine bases (e.g., triethylamine) .
  • Reaction time and temperature : Optimized at 60–80°C for 12–24 hours to avoid side reactions like alkyne oligomerization.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield improvements (≥65%) require rigorous exclusion of oxygen and moisture.
    Data Consideration : Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and confirm purity via HPLC (C18 column, 80% acetonitrile/water) .

Q. Q2. How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

  • ¹H/¹³C NMR : The phenylethynyl group shows characteristic alkyne proton absence (due to symmetry) and carbon signals at δ ~90–100 ppm (sp-hybridized carbons). Aromatic protons in cinnoline appear as multiplets between δ 7.5–8.5 ppm .
  • FT-IR : Alkyne C≡C stretch at ~2100–2200 cm⁻¹ confirms coupling success.
  • High-resolution mass spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]⁺ (e.g., m/z 273.1024 for C₁₆H₁₁N₂⁺).
    Pitfall Alert : Impurities (e.g., residual Pd) may distort NMR signals. Pre-purify via recrystallization (ethanol/water) and validate with DEPTQ NMR .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory NMR data when synthesizing this compound derivatives?

Methodological Answer: Contradictions often arise from:

Regioisomeric byproducts : Use 2D NMR (COSY, HSQC) to distinguish between 4- and 6-substituted cinnolines.

Residual solvents or catalysts : Employ EDTA washes to chelate Pd residues and repeat NMR in deuterated DMSO to enhance solubility .

Dynamic molecular behavior : Variable-temperature NMR (e.g., 25–80°C in CDCl₃) identifies rotational barriers in the ethynyl group.
Case Study : A 2021 study resolved overlapping aromatic signals by spiking with a known cinnoline derivative and analyzing NOESY correlations .

Q. Q4. What strategies optimize the biological activity screening of this compound in anticancer assays?

Methodological Answer:

  • Dose-response design : Test concentrations from 1 nM–100 μM in triplicate, using cisplatin as a positive control. Calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism) .
  • Apoptosis markers : Combine MTT assays with flow cytometry (Annexin V/PI staining) to differentiate cytotoxic vs. cytostatic effects.
  • Target validation : Use siRNA knockdown (e.g., Bcl-2) to confirm mechanism specificity.
    Data Conflict Example : Discrepancies in IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) may reflect variable ABC transporter expression. Mitigate by co-administering verapamil (P-gp inhibitor) .

Q. Q5. How can surface-enhanced Raman spectroscopy (SERS) quantify this compound in cellular environments?

Methodological Answer:

  • Nanoparticle functionalization : Attach this compound to Au/Ag nanospheres via thiol linkers. Use 4-thiophenylacetylene (TPA) as an internal standard for ratiometric SERS .
  • Signal acquisition : Map the alkyne Raman peak at 2215 cm⁻¹ (C≡C stretch) and normalize to TPA’s 1980 cm⁻¹ peak.
  • Live-cell imaging : Treat cells with endonuclease to cleave DNA linkers, releasing cinnoline and reducing SERS signal proportionally to concentration .

Q. Q6. What statistical methods address variability in reaction yields during scale-up synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use a Box-Behnken model to optimize temperature, catalyst loading, and solvent ratio.
  • Error analysis : Calculate standard deviation across 5 batches; >15% RSD indicates poor reproducibility.
  • Troubleshooting : If yield drops at >10 g scale, check mixing efficiency (e.g., switch from magnetic stirrer to overhead agitation) .

Q. Table 1. Key Parameters for Sonogashira Synthesis of this compound

ParameterOptimal RangeImpact on Yield
Catalyst (Pd)2–5 mol%Linear increase
Temperature70°C>80°C reduces yield
SolventDMF/Toluene (1:1)Maximizes solubility
Reaction Time18 hours<12h incomplete

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